

# In-Depth Technical Guide to Ethyl 4-bromocrotonate: CAS Number and Spectroscopic Characterization

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## Compound of Interest

Compound Name: *Ethyl 4-bromocrotonate*

Cat. No.: *B1598794*

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This technical guide provides a comprehensive overview of the chemical identifier and spectroscopic profile of **Ethyl 4-bromocrotonate**, a valuable reagent in organic synthesis. This document details its CAS number and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectroscopic data are also provided to ensure reproducibility and aid in laboratory practice.

## Chemical Identification

**Ethyl 4-bromocrotonate**, also known by its IUPAC name ethyl (2E)-4-bromobut-2-enoate, is a key building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both an alpha, beta-unsaturated ester and a terminal bromide, makes it a versatile substrate for numerous chemical transformations.

Table 1: Chemical Identification of **Ethyl 4-bromocrotonate**

Identifier	Value
CAS Number	37746-78-4 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	193.04 g/mol <a href="#">[1]</a>
Synonyms	Ethyl trans-4-bromo-2-butenoate <a href="#">[1]</a>

## Spectroscopic Data

The following sections provide a summary of the key spectral data for **Ethyl 4-bromocrotonate**, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the hydrogen and carbon framework of **Ethyl 4-bromocrotonate**.

Table 2: <sup>1</sup>H NMR Spectral Data of **Ethyl 4-bromocrotonate** (CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
1.29	t	3H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
4.04	d	2H	7.2	-CH <sub>2</sub> Br
4.20	q	2H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
6.09	dt	1H	15.6, 1.5	=CH-COOEt
6.95	dt	1H	15.6, 7.2	-CH=CH-CH <sub>2</sub> Br

Table 3: <sup>13</sup>C NMR Spectral Data of **Ethyl 4-bromocrotonate** (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
14.2	$-\text{OCH}_2\text{CH}_3$
31.8	$-\text{CH}_2\text{Br}$
60.8	$-\text{OCH}_2\text{CH}_3$
122.5	$=\text{CH}-\text{COOEt}$
144.1	$-\text{CH}=\text{CH}-\text{CH}_2\text{Br}$
165.7	$\text{C}=\text{O}$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl 4-bromocrotonate** shows characteristic absorption bands for the ester and alkene functionalities.

Table 4: IR Spectral Data of **Ethyl 4-bromocrotonate**

Wavenumber ( $\text{cm}^{-1}$ )	Description
2982	C-H stretch (alkane)
1725	$\text{C}=\text{O}$ stretch ( $\alpha,\beta$ -unsaturated ester)
1658	$\text{C}=\text{C}$ stretch (alkene)
1268	C-O stretch (ester)
978	$=\text{C}-\text{H}$ bend (trans alkene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **Ethyl 4-bromocrotonate** exhibits a characteristic isotopic pattern for bromine.

Table 5: Mass Spectrometry Data of **Ethyl 4-bromocrotonate**

m/z	Relative Intensity (%)	Assignment
192/194	~50/50	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
147/149	~50/50	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
113	100	[M - Br] <sup>+</sup>
68	Moderate	[C <sub>4</sub> H <sub>4</sub> O] <sup>+</sup>
45	High	[OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to facilitate the replication of these results.

### NMR Spectroscopy

#### 3.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **Ethyl 4-bromocrotonate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

#### 3.1.2. Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- The relaxation delay should be set to at least 1-2 seconds.

- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be required due to the low natural abundance of  $^{13}\text{C}$  (typically 1024 or more scans).
  - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

## Infrared (IR) Spectroscopy

### 3.2.1. Sample Preparation (ATR Method)

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. A background spectrum of the clean, empty crystal should be taken.
- Place a single drop of neat **Ethyl 4-bromocrotonate** directly onto the center of the ATR crystal.

### 3.2.2. Data Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Process the data to show transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

### 3.3.1. Sample Preparation (GC-MS)

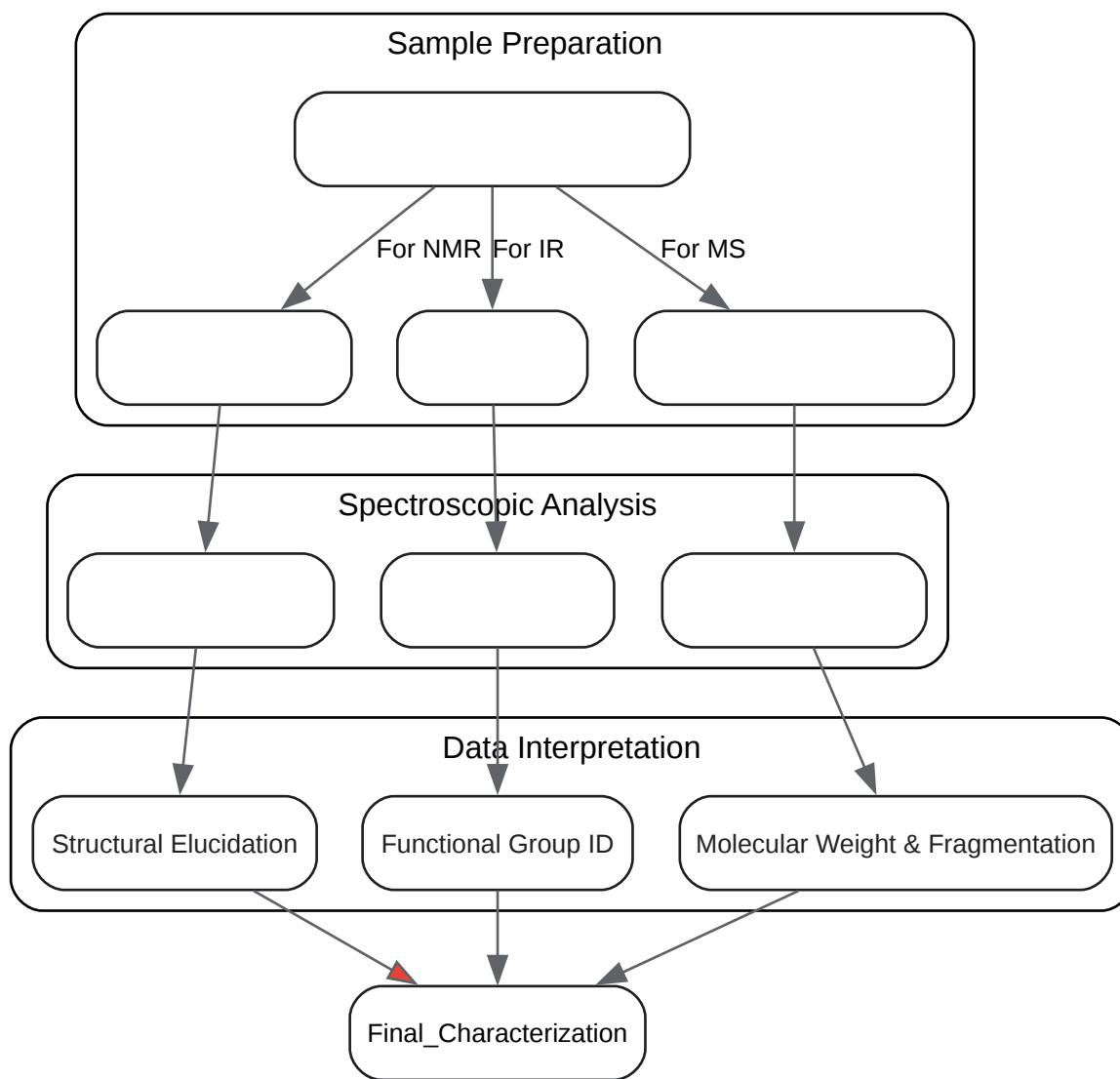
- Prepare a dilute solution of **Ethyl 4-bromocrotonate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL autosampler vial and cap it.

### 3.3.2. Data Acquisition

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
  - Injector: Set to a temperature of ~250 °C.
  - Column: A standard nonpolar capillary column (e.g., DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.
  - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like **Ethyl 4-bromocrotonate**.



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*Workflow for Spectroscopic Characterization.*

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## References

- 1. [spectrabase.com](http://spectrabase.com) [spectrabase.com]

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